molecular formula C41H82ClNO12 B1169912 Isopropyljojobate CAS No. 181314-46-5

Isopropyljojobate

Cat. No.: B1169912
CAS No.: 181314-46-5
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyljojobate is a synthetic ester derived from jojoba oil, a plant-based lipid known for its skin-compatible properties. It is widely used in cosmetic formulations as an emollient and texture enhancer due to its ability to impart a smooth, non-greasy feel while improving product spreadability . Chemically, it is formed by esterifying isopropyl alcohol with fatty acids from hydrolyzed jojoba oil. Its molecular structure typically includes long-chain esters, such as C18–C24 fatty acid moieties, contributing to its occlusive and moisturizing effects.

Properties

CAS No.

181314-46-5

Molecular Formula

C41H82ClNO12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Isopropyl Myristate

Isopropyljojobate and isopropyl myristate (IPM) share structural similarities as branched-chain esters. However, key differences lie in their fatty acid components:

Property This compound Isopropyl Myristate
Primary Fatty Acid Jojoba-derived (e.g., C20) Myristic acid (C14)
Molecular Weight ~350–400 g/mol (estimated) 270.4 g/mol
Polarity Moderate (longer chain) Low (shorter chain)
Solubility Insoluble in water Insoluble in water

Functional Comparison with Jojoba Esters

Jojoba esters (e.g., hydrogenated jojoba esters) and this compound both originate from jojoba oil but differ in synthesis and application:

Property This compound Jojoba Esters
Synthesis Esterification of jojoba FFA Hydrogenation of jojoba wax
Texture Light, non-greasy Waxy, semi-solid
Melting Point ~15–20°C (liquid at RT) ~35–40°C (solid at RT)
Use Cases Serums, lotions Balms, lipsticks

This compound’s liquid state at room temperature broadens its utility in lightweight formulations, whereas jojoba esters are favored for barrier-enhancing products .

Notes on Data Limitations

  • Direct comparative studies on this compound are scarce; conclusions are extrapolated from structurally analogous esters.
  • Regulatory data () emphasize the need for clinical validation of emollient efficacy and long-term safety .
  • Functional comparisons rely on industry benchmarks rather than peer-reviewed trials.

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